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Compound of Interest

Compound Name: p-Methylcinnamaldehyde

Cat. No.: B151977 Get Quote

Introduction
p-Methylcinnamaldehyde, a derivative of cinnamaldehyde, is a flavoring agent that is gaining

increasing interest within the food science community. Its characteristic spicy and cinnamon-

like aroma, coupled with potential functional properties, makes it a versatile ingredient for a

range of food applications. This document provides a comprehensive guide for researchers,

scientists, and drug development professionals on the effective utilization of p-
methylcinnamaldehyde in food science research. It covers the fundamental properties of the

compound, its sensory profile, stability in various food matrices, and detailed protocols for its

analysis and application.

PART 1: Core Directive - Understanding p-
Methylcinnamaldehyde
Chemical and Physical Properties
p-Methylcinnamaldehyde, also known as 3-(4-methylphenyl)-2-propenal, is a member of the

cinnamaldehydes family.[1] It is crucial to understand its fundamental properties to effectively

incorporate it into food systems.
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Property Value Source

Molecular Formula C10H10O PubChem[1]

Molecular Weight 146.19 g/mol PubChem[1]

Appearance Pale yellow to yellow crystals
The Good Scents Company[2]

[3]

Melting Point 41.5-43.0 °C
The Good Scents Company[2]

[3]

Boiling Point 154.0 °C @ 25.00 mm Hg
The Good Scents Company[2]

[3]

Solubility
Insoluble in water; soluble in

alcohol and oils

The Good Scents Company,

PubChem[1][2][3]

LogP (o/w) 2.583 (est.)
The Good Scents Company[2]

[3]

Flash Point 93.89 °C (201.00 °F) TCC
The Good Scents Company[2]

[3]

The crystalline nature of p-methylcinnamaldehyde at room temperature necessitates gentle

warming for uniform dispersion in liquid systems. Its lipophilic character, indicated by the LogP

value, suggests better solubility and stability in fat-based matrices compared to aqueous

systems.

Sensory Profile and Flavor Characteristics
The primary application of p-methylcinnamaldehyde in the food industry is as a flavoring

agent. Its sensory profile is a key determinant of its suitability for various products.

Odor: Described as spicy and reminiscent of cinnamon.[2][3]

Flavor: The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor

profile as "spice".[1]
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The methyl group in the para position of the phenyl ring subtly modifies the classic

cinnamaldehyde flavor, potentially offering a nuanced, less pungent, and more rounded spicy

note. This makes it a valuable alternative to traditional cinnamon-derived flavors.

Regulatory Status and Safety
Understanding the regulatory landscape is paramount for any food ingredient.

FEMA GRAS: p-Methylcinnamaldehyde is listed by FEMA (FEMA Number 3640) and is

generally recognized as safe (GRAS) for its intended use as a flavoring substance.[1][3][4]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated p-
methylcinnamaldehyde and deemed it acceptable for use as a flavoring agent.[4]

FDA: It is listed by the FDA as a synthetic flavoring substance permitted for direct addition to

food for human consumption under 21 CFR 172.515.[1][3]

While generally safe, it is important to adhere to good manufacturing practices and use the

lowest level necessary to achieve the desired flavoring effect.

PART 2: Scientific Integrity & Logic - Experimental
Design and Protocols
Stability of p-Methylcinnamaldehyde in Food Matrices
The efficacy of a flavoring agent is highly dependent on its stability during processing and

storage. The stability of p-methylcinnamaldehyde can be influenced by factors such as pH,

temperature, light, and interactions with other food components.

Causality Behind Stability Concerns:

Oxidation: The aldehyde functional group in p-methylcinnamaldehyde is susceptible to

oxidation, which can lead to the formation of p-methylcinnamic acid and a subsequent loss of

the desired flavor profile. This process can be accelerated by heat, light, and the presence of

oxidizing agents.

Maillard Reaction: In food systems containing reducing sugars and amino acids, p-
methylcinnamaldehyde can participate in the Maillard reaction, especially at elevated
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temperatures. This can result in the formation of brown pigments and complex flavor

compounds, altering the sensory characteristics of the final product.

Volatility: While not extremely volatile, some loss of p-methylcinnamaldehyde can occur

during heat processing, such as baking or pasteurization.

Protocol 1: Accelerated Stability Testing of p-Methylcinnamaldehyde in a Model Food System

This protocol outlines a method to assess the stability of p-methylcinnamaldehyde in a model

food system under accelerated conditions.

Objective: To determine the degradation kinetics of p-methylcinnamaldehyde under elevated

temperature and light exposure.

Materials:

p-Methylcinnamaldehyde standard

Model food matrix (e.g., a simple oil-in-water emulsion or a sugar solution)

Amber glass vials with screw caps

Temperature-controlled oven

UV light chamber

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Solvents for HPLC (e.g., acetonitrile, water)

Methodology:

Preparation of Spiked Samples:

Prepare a stock solution of p-methylcinnamaldehyde in a suitable solvent (e.g., ethanol).

Spike the model food matrix with the stock solution to a known concentration (e.g., 100

ppm).
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Aliquot the spiked matrix into amber glass vials.

Accelerated Storage Conditions:

Thermal Stress: Place a set of vials in a temperature-controlled oven at various

temperatures (e.g., 40°C, 60°C, 80°C).

Photostability: Place another set of vials in a UV light chamber at a controlled temperature.

Control: Store a set of vials in the dark at a low temperature (e.g., 4°C).

Sampling and Analysis:

At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw vials from each

storage condition.

Extract p-methylcinnamaldehyde from the food matrix using a suitable solvent extraction

method.

Analyze the concentration of p-methylcinnamaldehyde in the extracts using a validated

HPLC method.

Data Analysis:

Plot the concentration of p-methylcinnamaldehyde as a function of time for each storage

condition.

Determine the degradation rate constant (k) and the half-life (t1/2) for each condition.

Self-Validating System: The inclusion of a control group stored under ideal conditions allows for

the differentiation between degradation due to the experimental stressors and any inherent

instability of the compound in the matrix.

Analytical Quantification of p-Methylcinnamaldehyde in
Food Products
Accurate quantification of p-methylcinnamaldehyde is essential for quality control, regulatory

compliance, and research purposes. Gas chromatography (GC) and high-performance liquid
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chromatography (HPLC) are the most common analytical techniques employed.

Protocol 2: Quantification of p-Methylcinnamaldehyde in a Bakery Product using GC-MS

This protocol provides a method for the extraction and quantification of p-
methylcinnamaldehyde from a complex food matrix like a baked good.

Objective: To accurately determine the concentration of p-methylcinnamaldehyde in a bakery

product.

Materials:

Bakery product containing p-methylcinnamaldehyde

p-Methylcinnamaldehyde standard

Internal standard (e.g., a structurally similar compound not present in the sample)

Solvents for extraction (e.g., hexane, ethyl acetate)

Anhydrous sodium sulfate

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC column suitable for flavor analysis (e.g., a mid-polar column)

Methodology:

Sample Preparation:

Homogenize a representative sample of the bakery product.

Weigh a known amount of the homogenized sample into a centrifuge tube.

Add a known amount of the internal standard solution.

Extraction:

Add the extraction solvent to the sample and vortex for 1-2 minutes.
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Centrifuge the mixture to separate the solid and liquid phases.

Carefully transfer the supernatant (solvent layer) to a clean tube.

Repeat the extraction process on the solid residue to ensure complete recovery.

Combine the solvent extracts.

Clean-up:

Pass the combined extract through a small column containing anhydrous sodium sulfate to

remove any residual water.

Concentrate the extract to a small, known volume under a gentle stream of nitrogen.

GC-MS Analysis:

Inject a small volume of the concentrated extract into the GC-MS system.

Use an appropriate temperature program for the GC oven to achieve good separation of

the analytes.

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced

sensitivity and selectivity, monitoring characteristic ions for both p-
methylcinnamaldehyde and the internal standard.

Quantification:

Generate a calibration curve by analyzing a series of standard solutions of p-
methylcinnamaldehyde with a constant concentration of the internal standard.

Calculate the concentration of p-methylcinnamaldehyde in the sample by comparing the

peak area ratio of the analyte to the internal standard with the calibration curve.

Trustworthiness of the Protocol: The use of an internal standard corrects for variations in

extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the

results.
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PART 3: Visualization & Formatting
Experimental Workflow Diagrams
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Caption: Workflow for Accelerated Stability Testing of p-Methylcinnamaldehyde.
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Caption: Workflow for Quantification of p-Methylcinnamaldehyde in a Bakery Product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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